1,4-Thiazepan-S-one can be derived from various precursors, including thiols and α,β-unsaturated carbonyl compounds. It is classified under thiazepanes, which are cyclic compounds containing both nitrogen and sulfur in their structure. These compounds have gained attention in medicinal chemistry due to their potential pharmacological properties.
The synthesis of 1,4-Thiazepan-S-one typically involves several methods:
The molecular structure of 1,4-Thiazepan-S-one consists of a seven-membered ring featuring:
The molecular formula is , with a molecular weight of approximately 145.18 g/mol. The compound exhibits specific stereochemistry that influences its biological activity.
1,4-Thiazepan-S-one can participate in various chemical reactions:
The mechanism of action for 1,4-Thiazepan-S-one primarily revolves around its reactivity due to the carbonyl group and sulfur atom within its structure. The carbonyl group can engage in nucleophilic attacks, facilitating various transformations that lead to biologically active compounds. This characteristic makes it a useful scaffold in drug design and development.
Relevant data includes melting point ranges and solubility parameters that are critical for practical applications in synthesis and formulation.
1,4-Thiazepan-S-one is utilized in several scientific domains:
1,4-Thiazepan-5-one represents a privileged scaffold in medicinal chemistry, characterized by a seven-membered ring containing both nitrogen and sulfur heteroatoms positioned at the 1 and 4 positions, with a ketone functionality at the 5-position. This unique arrangement confers distinct electronic properties and conformational flexibility, enabling diverse interactions with biological targets. The scaffold's synthetic accessibility allows for extensive structural diversification at multiple positions, facilitating the exploration of structure-activity relationships (SAR) across therapeutic areas. Its significance stems from its balanced amphiphilic character—the sulfur atom contributes to lipophilicity and metabolic pathways, while the carbonyl and amine functionalities provide hydrogen-bonding capabilities critical for target engagement. Contemporary drug discovery efforts increasingly exploit this molecular framework due to its proven capacity to yield ligands for challenging targets, including protein-protein interactions and allosteric binding sites, positioning it as a versatile cornerstone in the design of novel bioactive entities [1] [3].
The historical trajectory of 1,4-thiazepine derivatives in pharmaceutical development demonstrates a strategic evolution from serendipitous discoveries to rational design paradigms. Initial interest emerged from structural analogy to benzodiazepines, driven by the exploration of bioisosteric replacements to modulate pharmacokinetic and pharmacodynamic profiles. The seminal breakthrough arrived with quetiapine (a dibenzo[1,4]thiazepine derivative), approved in 1997 as an atypical antipsychotic. This drug validated the thiazepine core as a viable platform for CNS drug development, demonstrating potent modulation of dopaminergic and serotonergic receptors while exhibiting a reduced propensity for extrapyramidal side effects compared to typical antipsychotics. Its clinical success catalyzed extensive research into saturated and partially saturated variants, particularly the 1,4-thiazepan-5-one scaffold, to enhance metabolic stability and reduce planararity [8].
The early 2000s witnessed a surge in leveraging this scaffold for non-CNS targets. GW4064 (a steroidal FXR agonist prototype) suffered from pharmacokinetic limitations and a potentially toxic stilbene moiety. Strategic scaffold hopping led to pyrazole[3,4-e][1,4]thiazepin-7-ones, identified through virtual screening and optimized via medicinal chemistry. Compounds like s(±)24, s(±)37, and s(±)38 emerged as potent FXR agonists (low micromolar range) with improved metabolic stability profiles. This exemplified a shift towards structure-based design, utilizing crystallographic data of FXR-ligand complexes to guide the incorporation of the thiazepinone motif as a conformational constraint and hydrogen-bond acceptor/donor [1].
Parallel developments targeted infectious diseases. The discovery that dihydrothiazepines (e.g., compound 334) potently inhibit bacterial ClpX ATPase (IC₅₀ = 0.8 µM against MRSA ClpX) by disrupting hexamerization opened avenues for anti-infective applications. This insight was translated to Chlamydia trachomatis, where optimized dihydrothiazepines demonstrated significant antichlamydial activity by inhibiting ClpXP proteolytic complex function, essential for bacterial development. Key analogues (e.g., 5a-e) achieved IC₅₀ values in the low micromolar range against C. trachomatis serovar L2, underscoring the scaffold's versatility beyond eukaryotic targets [3].
Table 1: Evolution of Key Thiazepine-Based Therapeutics and Investigational Agents
Compound/Scaffold | Therapeutic Area | Key Target/Mechanism | Historical Significance |
---|---|---|---|
Quetiapine | Psychiatry (Schizophrenia, Bipolar) | Multireceptor antagonist (5-HT₂A, D₂, etc.) | First major dibenzo[1,4]thiazepine drug; validated scaffold for CNS modulation. |
Pyrazole[3,4-e][1,4]thiazepin-7-ones | Metabolic Disorders | Farnesoid X Receptor (FXR) Agonists | Addressed limitations (toxicity, bioavailability) of early non-steroidal FXR agonists (GW4064). |
Dihydrothiazepines (e.g., 334, 5a-e) | Anti-infectives | ClpX ATPase Inhibition | Demonstrated novel antibacterial mechanism targeting protein degradation machinery. |
Thiazepane Fragments (e.g., 1) | Epigenetics/Cancer | Bromodomain (BRD4(D1)) Inhibition | Highlighted 3D-enriched fragments for targeting PPIs; achieved nanomolar Kd and selectivity. |
Fragment-based drug discovery (FBDD) further expanded the scaffold's utility. Screening 3D-enriched fragment libraries against the BRD4(D1) bromodomain identified a novel thiazepane derivative (Compound 1) exhibiting high ligand efficiency (LE ≥ 0.3) and notable selectivity over closely related bromodomains BRDT(D1) and BPTF (Kd for BRD4(D1) ~100 µM, no binding to others at 400 µM). This finding was pivotal, demonstrating that under-explored, saturated heterocycles like 1,4-thiazepan-5-one could yield selective hits for epigenetics targets, challenging the dominance of flat, aromatic fragments in early discovery and emphasizing the value of 3D complexity for targeting protein-protein interactions [6].
The 1,4-Thiazepan-5-one core exerts profound influence on the biological activity of derivatives through multifaceted structural and physicochemical mechanisms:
Conformational Flexibility & 3D Character: The seven-membered ring adopts distinct low-energy conformers (chair, boat, twist-boat), enabling adaptation to diverse binding pockets. This flexibility is quantified by high plane of best fit (PBF ≥ 0.3) and fraction sp³ (Fsp³ ≥ 0.45) values, parameters significantly exceeding those of traditional flat fragments (PBF ~0.26, Fsp³ ~0.18). This enhanced three-dimensionality is crucial for accessing novel chemical space and achieving selectivity, particularly against shallow, solvent-exposed interfaces like those in bromodomains or protein-protein interactions. The 3D character allows ligands to project substituents vectorially into specific sub-pockets, as observed in the selective binding of thiazepane fragments to BRD4(D1) over BRDT(D1) despite high structural similarity [6].
Hydrogen-Bonding Capacity and Polarity: The carbonyl group (C=O) at position 5 acts as a strong hydrogen-bond acceptor, frequently engaging in key interactions with protein backbone NH groups or side-chain residues (e.g., Tyr, Asn, Gln, Arg). The N1 nitrogen can serve as a hydrogen-bond donor (if protonated/secondary amine) or as part of a hydrogen-bond acceptor system (tertiary amine). This dual functionality is exemplified in FXR agonists, where the thiazepinone carbonyl mimics the hydrogen-bonding pattern of endogenous bile acids, and in ClpX inhibitors, where it forms critical contacts with ATP-binding site residues. Furthermore, the scaffold contributes to optimal lipophilic efficiency (LipE), balancing the polarity introduced by the C=O and N with the inherent lipophilicity of the ring system and aryl substituents [1] [3].
Stereochemical Influence: Chiral centers within the ring (e.g., at C3 or C6, if substituted) or in appended groups significantly impact target affinity and selectivity. Biological evaluation often reveals marked differences in potency between enantiomers. For instance, in the FXR agonist series, specific enantiomers (e.g., s(+)24) demonstrated superior efficacy over their counterparts, underscoring the importance of stereoselective synthesis or chiral resolution in optimizing thiazepanone derivatives. Computational studies (docking, molecular dynamics) reveal that enantiomers adopt distinct binding poses within the target's ligand-binding domain, leading to differential stabilization of the active conformation [1] [7].
Robust Structure-Activity Relationship (SAR) Exploration: The scaffold presents multiple vectors for chemical modification (R₁, R₂, R₃, R₄), enabling systematic SAR studies:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: